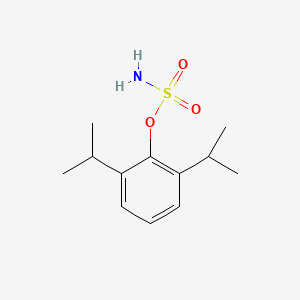
2,6-Diisopropylphenyl sulfamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diisopropylphenyl sulfamate is an organic compound characterized by the presence of sulfamate and phenyl groups substituted with two isopropyl groups at the 2 and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropylphenyl sulfamate typically involves the reaction of 2,6-Di(propan-2-yl)phenol with sulfamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfamate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 2,6-Diisopropylphenyl sulfamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfamate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
科学的研究の応用
2,6-Diisopropylphenyl sulfamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Diisopropylphenyl sulfamate involves its interaction with specific molecular targets. The sulfamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
類似化合物との比較
2,6-Di(propan-2-yl)phenol: Shares the same phenyl and isopropyl groups but lacks the sulfamate group.
Avasimibe: Contains a similar sulfamate group and is used as an enzyme inhibitor.
Uniqueness: 2,6-Diisopropylphenyl sulfamate is unique due to its specific substitution pattern and the presence of the sulfamate group, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
92050-02-7 |
|---|---|
分子式 |
C12H19NO3S |
分子量 |
257.35 g/mol |
IUPAC名 |
[2,6-di(propan-2-yl)phenyl] sulfamate |
InChI |
InChI=1S/C12H19NO3S/c1-8(2)10-6-5-7-11(9(3)4)12(10)16-17(13,14)15/h5-9H,1-4H3,(H2,13,14,15) |
InChIキー |
ADHXMRRHLUTERX-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OS(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















